(1R,2S)-2-amino-1-phenylpropan-1-ol;2-(2-benzylphenoxy)-N,N-dimethylethanamine;N-(4-ethoxyphenyl)acetamide;N-(4-hydroxyphenyl)acetamide;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrochloride
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Overview
Description
The compound “(1R,2S)-2-amino-1-phenylpropan-1-ol;2-(2-benzylphenoxy)-N,N-dimethylethanamine;N-(4-ethoxyphenyl)acetamide;N-(4-hydroxyphenyl)acetamide;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrochloride” is a complex chemical entity composed of multiple functional groups and structural motifs. Each component of this compound contributes to its unique chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
- (1R,2S)-2-amino-1-phenylpropan-1-ol:
- This compound can be synthesized through the asymmetric reduction of the corresponding ketone using chiral catalysts or by employing enzymatic methods. The reaction typically involves the use of metal borohydrides or other reducing agents under controlled conditions to achieve high enantioselectivity .
- 2-(2-benzylphenoxy)-N,N-dimethylethanamine:
- The synthesis of this compound involves the reaction of 2-benzylphenol with N,N-dimethylethanolamine in the presence of a suitable catalyst. The reaction conditions include heating the mixture under reflux and using a solvent such as toluene or ethanol .
- N-(4-ethoxyphenyl)acetamide:
- This compound can be prepared by reacting 4-ethoxyaniline with acetic anhydride or acetyl chloride. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the amide bond .
- N-(4-hydroxyphenyl)acetamide:
- Commonly known as paracetamol, this compound is synthesized by acetylation of 4-aminophenol using acetic anhydride. The reaction is performed under mild conditions, often in an aqueous or alcoholic medium .
- 2-hydroxypropane-1,2,3-tricarboxylic acid:
- Also known as citric acid, this compound is produced industrially through the fermentation of sugars by Aspergillus niger. The process involves the use of molasses or other carbohydrate sources as substrates .
- Hydrochloride:
- The hydrochloride salt form of a compound is typically prepared by reacting the free base with hydrochloric acid. This process is commonly used to enhance the solubility and stability of the compound .
Chemical Reactions Analysis
- (1R,2S)-2-amino-1-phenylpropan-1-ol:
- This compound undergoes various reactions including oxidation, reduction, and substitution. Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products include the corresponding ketone or alcohol derivatives .
- 2-(2-benzylphenoxy)-N,N-dimethylethanamine:
- It can undergo nucleophilic substitution reactions, particularly at the benzyl position. Reagents such as alkyl halides or acyl chlorides are commonly used, leading to the formation of substituted derivatives .
- N-(4-ethoxyphenyl)acetamide:
- This compound can participate in hydrolysis and substitution reactions. Acidic or basic hydrolysis yields 4-ethoxyaniline and acetic acid .
- N-(4-hydroxyphenyl)acetamide:
- It undergoes hydrolysis to produce 4-aminophenol and acetic acid. It can also participate in electrophilic aromatic substitution reactions .
- 2-hydroxypropane-1,2,3-tricarboxylic acid:
- Citric acid undergoes various reactions including esterification, dehydration, and decarboxylation. Common reagents include alcohols, acids, and bases .
- Hydrochloride:
Scientific Research Applications
- (1R,2S)-2-amino-1-phenylpropan-1-ol:
- This compound is used in the synthesis of pharmaceuticals, particularly in the production of chiral drugs. It also serves as a building block in organic synthesis .
- 2-(2-benzylphenoxy)-N,N-dimethylethanamine:
- It has applications in medicinal chemistry as a potential therapeutic agent. It is also used in the study of receptor-ligand interactions .
- N-(4-ethoxyphenyl)acetamide:
- N-(4-hydroxyphenyl)acetamide:
- 2-hydroxypropane-1,2,3-tricarboxylic acid:
- Citric acid is used in the food and beverage industry as a preservative and flavoring agent. It also has applications in pharmaceuticals and cosmetics .
- Hydrochloride:
Mechanism of Action
- (1R,2S)-2-amino-1-phenylpropan-1-ol:
- 2-(2-benzylphenoxy)-N,N-dimethylethanamine:
- N-(4-ethoxyphenyl)acetamide:
- N-(4-hydroxyphenyl)acetamide:
- 2-hydroxypropane-1,2,3-tricarboxylic acid:
- Hydrochloride:
Comparison with Similar Compounds
- (1R,2S)-2-amino-1-phenylpropan-1-ol:
- Similar compounds include other chiral amino alcohols such as (1S,2R)-2-amino-1-phenylpropan-1-ol. The (1R,2S) isomer is unique due to its specific stereochemistry .
- 2-(2-benzylphenoxy)-N,N-dimethylethanamine:
- Similar compounds include other benzylphenoxy derivatives. This compound is unique due to the presence of the N,N-dimethyl group .
- N-(4-ethoxyphenyl)acetamide:
- Similar compounds include N-(4-methoxyphenyl)acetamide. The ethoxy group imparts unique properties to the compound .
- N-(4-hydroxyphenyl)acetamide:
- Similar compounds include other acetanilides. Paracetamol is unique due to its widespread use and safety profile .
- 2-hydroxypropane-1,2,3-tricarboxylic acid:
- Similar compounds include other hydroxycarboxylic acids such as malic acid. Citric acid is unique due to its three carboxyl groups and widespread use .
- Hydrochloride:
- Similar compounds include other hydrochloride salts. The hydrochloride form is unique due to its enhanced solubility and stability .
Properties
CAS No. |
79191-48-3 |
---|---|
Molecular Formula |
C50H65ClN4O13 |
Molecular Weight |
965.5 g/mol |
IUPAC Name |
(1R,2S)-2-amino-1-phenylpropan-1-ol;2-(2-benzylphenoxy)-N,N-dimethylethanamine;N-(4-ethoxyphenyl)acetamide;N-(4-hydroxyphenyl)acetamide;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrochloride |
InChI |
InChI=1S/C17H21NO.C10H13NO2.C9H13NO.C8H9NO2.C6H8O7.ClH/c1-18(2)12-13-19-17-11-7-6-10-16(17)14-15-8-4-3-5-9-15;1-3-13-10-6-4-9(5-7-10)11-8(2)12;1-7(10)9(11)8-5-3-2-4-6-8;1-6(10)9-7-2-4-8(11)5-3-7;7-3(8)1-6(13,5(11)12)2-4(9)10;/h3-11H,12-14H2,1-2H3;4-7H,3H2,1-2H3,(H,11,12);2-7,9,11H,10H2,1H3;2-5,11H,1H3,(H,9,10);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H/t;;7-,9-;;;/m..0.../s1 |
InChI Key |
DMVSDDVSQRPBLI-FBJKDJMMSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)C.C[C@@H]([C@@H](C1=CC=CC=C1)O)N.CC(=O)NC1=CC=C(C=C1)O.CN(C)CCOC1=CC=CC=C1CC2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.Cl |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C.CC(C(C1=CC=CC=C1)O)N.CC(=O)NC1=CC=C(C=C1)O.CN(C)CCOC1=CC=CC=C1CC2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C.CC(C(C1=CC=CC=C1)O)N.CC(=O)NC1=CC=C(C=C1)O.CN(C)CCOC1=CC=CC=C1CC2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.Cl |
Synonyms |
acetaminophen - phenylpropanolamine - phenyltoloxamine acetaminophen, phenylpropanolamine, phenyltoloxamine drug combination Sinuta |
Origin of Product |
United States |
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